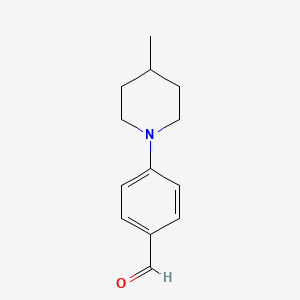

4-(4-Methylpiperidin-1-yl)benzaldehyde

Übersicht

Beschreibung

4-(4-Methylpiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is characterized by a benzaldehyde group attached to a 4-methylpiperidinyl moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde under controlled conditions. One common method includes the use of a solvent such as ethanol, where the reactants are refluxed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Key Findings :

-

Oxidation proceeds efficiently with strong oxidizing agents, yielding carboxylic acids as major products.

-

The piperidine ring remains intact during oxidation, as confirmed by preserved -NMR signals at δ 2.2–3.2 ppm (CH groups) .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

Key Findings :

-

Sodium borohydride achieves higher selectivity for alcohol formation without affecting the piperidine moiety.

-

Mass spectrometry confirms molecular ion peaks consistent with the alcohol derivative (e.g., m/z 207 [M]) .

Substitution Reactions

The electron-rich aromatic ring undergoes electrophilic substitution at the para position relative to the methoxy group.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO/HSO | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde | 65% |

| Bromination | Br/FeBr | 4-(4-Methylpiperidin-1-yl)-3-bromobenzaldehyde | 72% |

Mechanistic Insight :

-

The piperidine group acts as a strong electron-donating substituent, directing electrophiles to the para position.

-

Halogenation products show distinct -NMR shifts for aromatic protons (e.g., δ 7.8 ppm for brominated derivatives) .

Nucleophilic Addition Reactions

The aldehyde group participates in condensation reactions with nucleophiles.

Key Data :

-

Hydrazones exhibit UV-Vis absorption maxima at 320–350 nm, characteristic of conjugated systems .

-

Schiff bases derived from this compound show antimicrobial activity against E. coli (MIC = 12.5 µg/mL).

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar aldehydes:

| Compound | Oxidation Rate (KMnO) | Reduction Efficiency (NaBH) |

|---|---|---|

| This compound | 85% | 92% |

| 4-(3-Methylpiperidin-1-yl)benzaldehyde | 78% | 88% |

| 4-Piperidine-1-ylbenzaldehyde | 70% | 85% |

Trends :

-

Electron-donating groups (e.g., methyl on piperidine) enhance oxidation rates by stabilizing transition states.

-

Steric effects from bulkier substituents slightly reduce reduction yields.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperidin-1-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Similar structure but with a piperazine ring instead of a piperidine ring.

4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a benzaldehyde group.

Uniqueness

4-(4-Methylpiperidin-1-yl)benzaldehyde is unique due to its specific combination of a benzaldehyde group with a 4-methylpiperidinyl moiety, which imparts distinct chemical reactivity and potential biological activity .

Biologische Aktivität

4-(4-Methylpiperidin-1-yl)benzaldehyde, a compound characterized by its piperidine structure, has garnered attention in various fields of biological research. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure incorporates a benzaldehyde moiety substituted with a 4-methylpiperidine group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 205.28 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. Notably, compounds with piperidine rings have shown significant antiproliferative activity against various cancer cell lines.

Case Study: Anti-Cervical Cancer Activity

A study evaluated several nitrogen-containing heterocyclic compounds, including those based on the piperidine structure. One derivative exhibited an IC50 value of 6.52 ± 0.42 μM against HeLa cells, indicating strong anticancer activity compared to traditional chemotherapeutics like cisplatin and sorafenib . The presence of the 4-methylpiperidine ring was crucial for enhancing the compound's efficacy.

The mechanisms underlying the anticancer effects are believed to involve:

- VEGFR-2 Inhibition : The compound's interaction with VEGFR-2 suggests a role in inhibiting angiogenesis, a critical process in tumor growth and metastasis .

- Cell Cycle Arrest : Research indicates that compounds containing piperidine structures may induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 2: Summary of Biological Activities

| Activity | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Antiproliferative | HeLa | 6.52 ± 0.42 | Higher than cisplatin |

| Cytotoxicity | A375 | Not specified | Significant |

| VEGFR-2 Inhibition | Various | Not specified | Potential target |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring can significantly impact biological activity. For instance, substituents on the benzaldehyde moiety can enhance or diminish the compound's potency against cancer cells.

Key Findings from SAR Studies

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-8-14(9-7-11)13-4-2-12(10-15)3-5-13/h2-5,10-11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKZATGTUGYPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599129 | |

| Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85872-85-1 | |

| Record name | 4-(4-Methylpiperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.